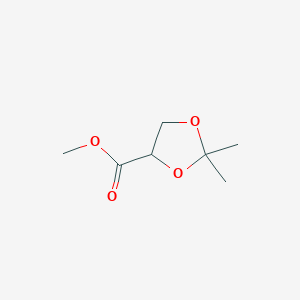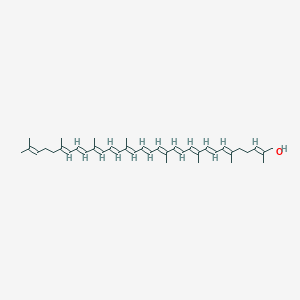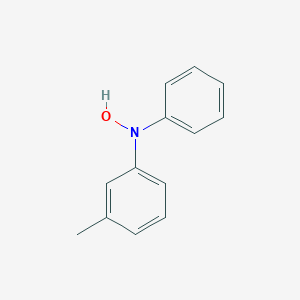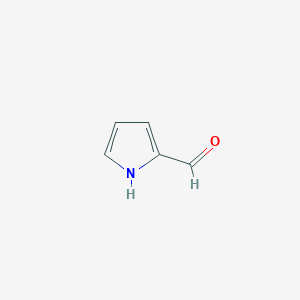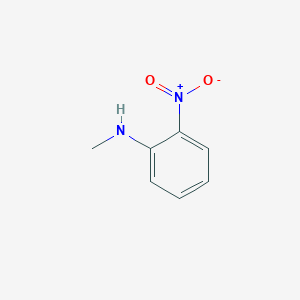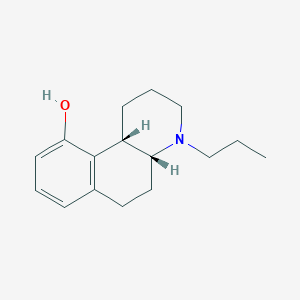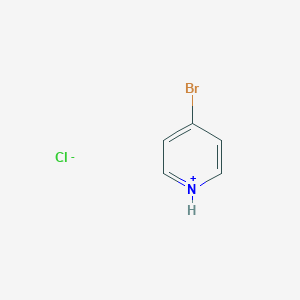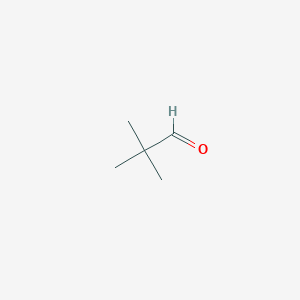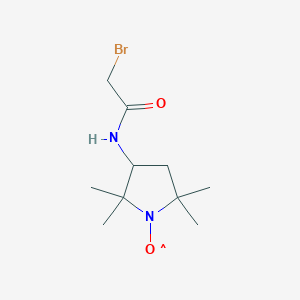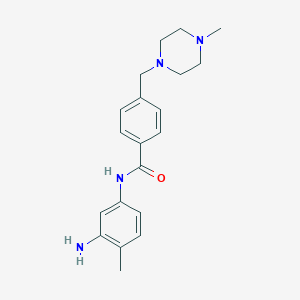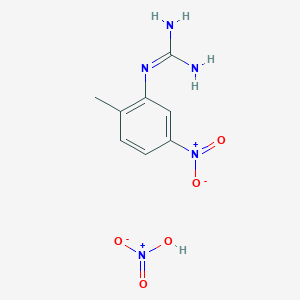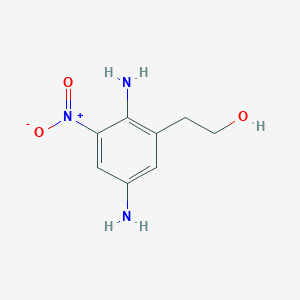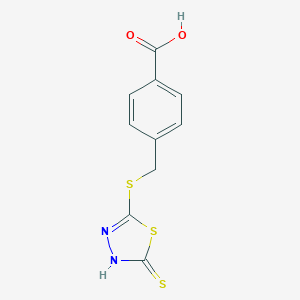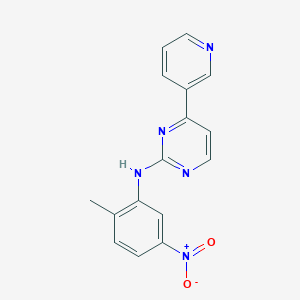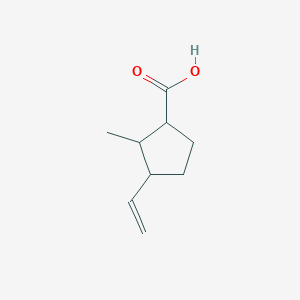
Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- is a cyclic carboxylic acid with a molecular formula of C8H12O2. It is a colorless liquid that is soluble in water and ethanol. Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- has been the subject of scientific research due to its potential for use in the development of new drugs and other applications.
Mecanismo De Acción
The mechanism of action of cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- in lab experiments is its potential for use in the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop drugs that target specific pathways.
Direcciones Futuras
There are several potential future directions for research involving cyclopentanecarboxylic acid, 3-ethenyl-2-methyl-. One area of research could focus on further understanding its mechanism of action. Another area of research could focus on developing new drugs that target specific pathways. Additionally, research could focus on exploring its potential applications in the treatment of oxidative stress-related diseases.
Métodos De Síntesis
Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- can be synthesized through a variety of methods. One common method involves the reaction of cyclopentadiene with methacrolein in the presence of a catalyst. Another method involves the reaction of 3-methylcyclopentene with carbon monoxide and hydrogen in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- has been the subject of scientific research due to its potential for use in the development of new drugs. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
Número CAS |
108451-44-1 |
|---|---|
Nombre del producto |
Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
3-ethenyl-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-3-7-4-5-8(6(7)2)9(10)11/h3,6-8H,1,4-5H2,2H3,(H,10,11) |
Clave InChI |
JCYVKRFGVAUOTR-UHFFFAOYSA-N |
SMILES |
CC1C(CCC1C(=O)O)C=C |
SMILES canónico |
CC1C(CCC1C(=O)O)C=C |
Sinónimos |
Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



